molecular formula C13H18O B14588878 1-(3,4,5-Trimethylphenyl)butan-1-one CAS No. 61088-40-2

1-(3,4,5-Trimethylphenyl)butan-1-one

Cat. No.: B14588878
CAS No.: 61088-40-2
M. Wt: 190.28 g/mol
InChI Key: UATFQJNEUAPKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4,5-Trimethylphenyl)butan-1-one is a substituted aryl ketone characterized by a butanone backbone linked to a 3,4,5-trimethylphenyl group. The trimethyl substituents on the phenyl ring likely enhance lipophilicity and steric bulk, influencing reactivity and intermolecular interactions . Such derivatives are often synthesized via Friedel-Crafts acylation or Grignard reactions, as inferred from related compounds in the evidence .

Properties

CAS No.

61088-40-2

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(3,4,5-trimethylphenyl)butan-1-one

InChI

InChI=1S/C13H18O/c1-5-6-13(14)12-7-9(2)11(4)10(3)8-12/h7-8H,5-6H2,1-4H3

InChI Key

UATFQJNEUAPKCJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC(=C(C(=C1)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethylphenyl)butan-1-one typically involves the Friedel-Crafts acylation reaction. This method uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 3,4,5-Trimethylbenzene and butanoyl chloride.

    Reaction Conditions: The reaction is carried out in an anhydrous environment, often using a solvent like dichloromethane.

    Procedure: The 3,4,5-trimethylbenzene is mixed with butanoyl chloride and AlCl3. The mixture is stirred at a low temperature to control the exothermic reaction. After completion, the reaction mixture is quenched with water and the product is extracted using an organic solvent.

Industrial Production Methods: Industrial production of 1-(3,4,5-Trimethylphenyl)butan-1-one follows similar principles but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trimethylphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol; LiAlH4 in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (III) bromide (FeBr3).

Major Products:

    Oxidation: 3,4,5-Trimethylbenzoic acid.

    Reduction: 1-(3,4,5-Trimethylphenyl)butan-1-ol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

1-(3,4,5-Trimethylphenyl)butan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethylphenyl)butan-1-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-(3,4,5-Trimethylphenyl)butan-1-one with five analogous butanone derivatives, highlighting structural variations, synthesis efficiency, and applications.

Structural and Functional Differences

Substituent Effects on Reactivity :

  • The 3,4,5-trimethylphenyl group in the target compound provides electron-donating methyl groups, enhancing stability and directing electrophilic substitution. In contrast, the 3,4,5-trichlorophenyl derivative () features electron-withdrawing Cl atoms, increasing electrophilicity and oxidative stability for agrochemical applications .
  • The cyclohexyl substituent in BB01-4333 introduces steric hindrance, making it suitable as a rigid building block in supramolecular chemistry .

Synthesis Efficiency :

  • Piperazine-containing derivatives (e.g., RTC1) show significant yield improvements (10% → 93%) with optimized methods using dichloromethane (DCM) over anhydrous DMF .
  • Fluorinated derivatives () achieve high yields (92%) via Selectfluor®-mediated fluorination, critical for industrial-scale agrochemical production .

Applications: Pharmaceuticals: Hydroxyphenyl derivatives () are prioritized for drug development due to hydrogen-bonding capacity and bioavailability . Agrochemicals: Fluorinated/chlorinated derivatives () exhibit potent bioactivity against pests, attributed to halogen-mediated membrane disruption . Materials Science: Thiophene-containing butanones () serve as ligands in coordination chemistry or precursors for conductive polymers .

Research Findings and Implications

Steric vs. Electronic Effects :

  • Trimethylphenyl derivatives balance steric bulk and electron donation, making them versatile intermediates. However, their synthetic routes may require harsh conditions (e.g., strong acids) compared to piperazine derivatives, which benefit from milder, high-yield protocols .

Industrial Scalability :

  • High-yield syntheses (e.g., 92–93%) for fluorinated and piperazine derivatives underscore their industrial viability, whereas trimethylphenyl analogs may face challenges in purity control due to steric hindrance during purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.